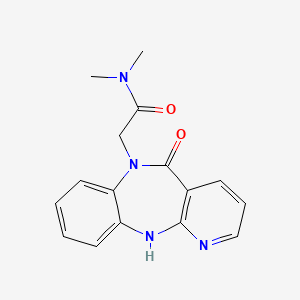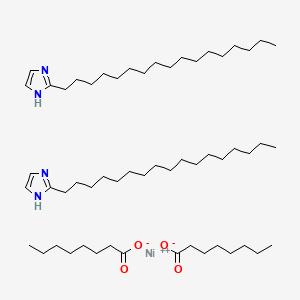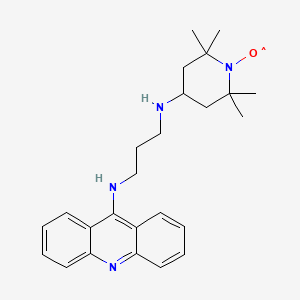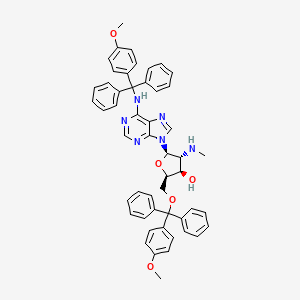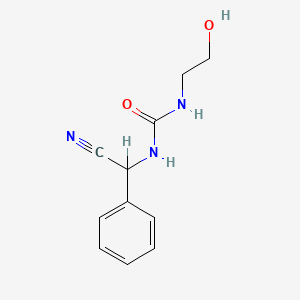![molecular formula C18H21N3O3 B12805852 Benzene-1,3,5-triyltris[(2-methylaziridin-1-yl)methanone] CAS No. 17315-88-7](/img/structure/B12805852.png)
Benzene-1,3,5-triyltris[(2-methylaziridin-1-yl)methanone]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 21592:
Preparation Methods
The synthesis of 1,1’,1’'-Benzene-1,3,5-tricarbonyltris(2-methylaziridine) typically involves the reaction of benzene-1,3,5-tricarbonyl chloride with 2-methylaziridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1,1’,1’'-Benzene-1,3,5-tricarbonyltris(2-methylaziridine) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,1’,1’'-Benzene-1,3,5-tricarbonyltris(2-methylaziridine) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in drug synthesis.
Industry: It may be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’,1’'-Benzene-1,3,5-tricarbonyltris(2-methylaziridine) involves its interaction with molecular targets through its aziridine groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The pathways involved in its action are still under investigation, but it is believed to affect cellular processes by modifying key proteins and enzymes .
Comparison with Similar Compounds
1,1’,1’'-Benzene-1,3,5-tricarbonyltris(2-methylaziridine) can be compared with other similar compounds such as:
1,3,5-Tris(aziridinyl)benzene: This compound has a similar core structure but lacks the methyl groups on the aziridine rings.
1,3,5-Tris(2-chloroethyl)benzene: This compound has chloroethyl groups instead of aziridine rings, leading to different reactivity and applications
Properties
CAS No. |
17315-88-7 |
|---|---|
Molecular Formula |
C18H21N3O3 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
[3,5-bis(2-methylaziridine-1-carbonyl)phenyl]-(2-methylaziridin-1-yl)methanone |
InChI |
InChI=1S/C18H21N3O3/c1-10-7-19(10)16(22)13-4-14(17(23)20-8-11(20)2)6-15(5-13)18(24)21-9-12(21)3/h4-6,10-12H,7-9H2,1-3H3 |
InChI Key |
PBWSPPTYGLDOFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN1C(=O)C2=CC(=CC(=C2)C(=O)N3CC3C)C(=O)N4CC4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium;hydroiodide](/img/structure/B12805815.png)



